N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
The compound “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a 1,3,4-oxadiazol-2-yl group, which is a type of heterocyclic compound that often exhibits various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, while the 1,3,4-oxadiazol-2-yl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The 1,3,4-oxadiazole ring might be susceptible to reactions with nucleophiles, while the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic substitution reactions .Scientific Research Applications
Antioxidant Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide and its derivatives have been researched for their antioxidant properties. A study by Bondock, Adel, and Etman (2016) synthesized various 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, finding that compounds in this class demonstrated excellent antioxidant activity and provided significant protection against DNA damage (Bondock, Adel, & Etman, 2016).
Anticancer Potential
Compounds related to this compound have shown potential in anticancer research. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Anti-Inflammatory and COX-2 Antagonist Activity
Puttaswamy et al. (2018) synthesized benzophenone appended oxadiazole derivatives, including compounds similar to this compound. Their study found significant anti-inflammatory properties and COX-2 antagonist activity in these compounds, indicating potential applications in treating inflammatory disorders (Puttaswamy et al., 2018).
Antimicrobial Properties
Shruthi et al. (2016) investigated benzimidazole–oxadiazole hybrid molecules, including structures akin to this compound, for their antimicrobial properties. These compounds showed potent antimicrobial activity, including against Mycobacterium tuberculosis, and were identified as potential candidates for developing new antimicrobial agents (Shruthi et al., 2016).
Herbicidal Activities
Bao (2008) explored the herbicidal activities of 1,3,4-oxadiazoles, similar to this compound. These compounds displayed good herbicidal activity on various plant species, indicating potential applications in agriculture (Bao, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(9-3-1-2-4-9)16-15-18-17-14(22-15)10-5-6-11-12(7-10)21-8-20-11/h5-7,9H,1-4,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGNYRWEWIQPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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